6-Cyano-5-fluoronicotinic acid
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Overview
Description
6-Cyano-5-fluoronicotinic acid is a chemical compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6th position and a fluorine atom at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Cyano-5-fluoronicotinic acid involves the use of 2,6-dichloro-5-fluoronicotinic acid as a starting material. The chlorine atoms are selectively removed, and the resulting intermediate is hydrolyzed in the presence of an alkaline substance to yield this compound . Another method involves the use of 2,5-dibromopyridine, which undergoes a Grignard reaction followed by fluoridation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-5-fluoronicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the cyano group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.
Hydrolysis: The major product is 6-carboxy-5-fluoronicotinic acid.
Coupling Reactions: The products are typically biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
6-Cyano-5-fluoronicotinic acid has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 6-Cyano-5-fluoronicotinic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complex structures. The cyano and fluorine groups influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-fluoronicotinic acid: Similar in structure but with the positions of the cyano and fluorine groups reversed.
5-Fluoronicotinic acid: Lacks the cyano group, making it less versatile in certain reactions.
6-Fluoronicotinic acid:
Uniqueness
6-Cyano-5-fluoronicotinic acid is unique due to the presence of both cyano and fluorine groups, which impart distinct electronic properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules and materials with specific properties.
Properties
Molecular Formula |
C7H3FN2O2 |
---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
6-cyano-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |
InChI Key |
JXJKHFHVRKJPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C(=O)O |
Origin of Product |
United States |
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